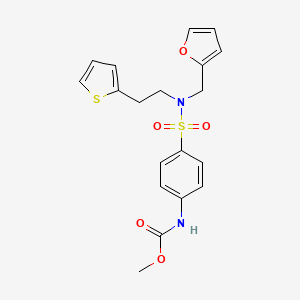![molecular formula C9H11NO3 B2600279 (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2272598-77-1](/img/structure/B2600279.png)
(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[310]hexane-6-carboxylic acid is a bicyclic compound featuring a unique azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and aziridine derivatives.
Cycloaddition Reaction: A [3+2] cycloaddition reaction is employed to form the bicyclic core. This reaction is often catalyzed by transition metals like palladium or rhodium.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biological pathways involving bicyclic structures.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities, such as antiviral or antibacterial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites, due to its rigid bicyclic structure.
Mécanisme D'action
The mechanism by which (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1R,5S)-3-tert-Butoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Uniqueness
Compared to similar compounds, (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific functional groups and stereochemistry. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(1R,5S)-3-prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-7(11)10-3-5-6(4-10)8(5)9(12)13/h2,5-6,8H,1,3-4H2,(H,12,13)/t5-,6+,8? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHMICZSVLTZNU-OFWQXNEASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2C(C1)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
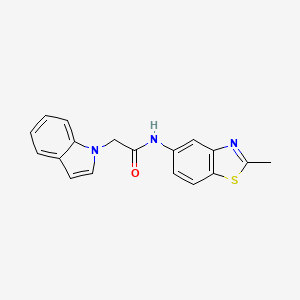

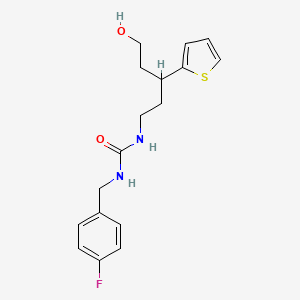
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2600202.png)

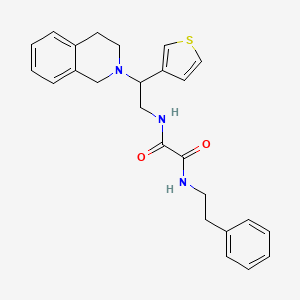
![N-(2-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2600206.png)
![N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2600210.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2600211.png)
![(5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2600212.png)
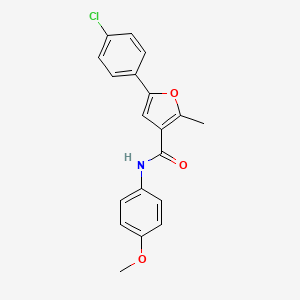
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2600214.png)
![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2600215.png)
